molecular formula C20H20O4 B5837022 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

Cat. No. B5837022
M. Wt: 324.4 g/mol
InChI Key: PFCUXKQQQNWJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGM-2, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. Moreover, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.

Future Directions

There are several future directions for the research on 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. One potential area of research is to investigate the efficacy of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one in combination with other anticancer or anti-inflammatory agents. Another area of research is to elucidate the mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one to identify potential targets for drug development. Moreover, the potential neuroprotective effects of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one need to be further explored to determine its potential as a therapeutic agent for the treatment of neurodegenerative disorders.

Synthesis Methods

4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide) as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography using a suitable solvent system.

properties

IUPAC Name

4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(9-8-17(15)20)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCUXKQQQNWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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